molecular formula C14H19NO6S B2867290 Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate CAS No. 866152-79-6

Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate

Cat. No.: B2867290
CAS No.: 866152-79-6
M. Wt: 329.37
InChI Key: ADIQIJRZGRHAMK-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate ( 866152-79-6) is a high-value chemical intermediate primarily utilized in synthetic organic and medicinal chemistry research. This compound, with a molecular formula of C14H19NO6S, features a unique azetidine core functionalized with both ester and sulfonyl groups, making it a versatile building block for the construction of more complex nitrogen-containing heterocycles. Its primary research applications include serving as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically relevant molecules . The sulfonyl moiety adjacent to the dimethoxyphenyl ring system is particularly valuable for exploring structure-activity relationships in drug discovery, especially in the development of compounds targeting neurological and enzymatic pathways. Supplied with a guaranteed purity of >99% as verified by HPLC, GC-MS, NMR, and other analytical techniques, this product is available in bulk quantities with short lead times. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-4-21-14(16)10-8-15(9-10)22(17,18)13-7-11(19-2)5-6-12(13)20-3/h5-7,10H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIQIJRZGRHAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332380
Record name ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866152-79-6
Record name ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of Azetidine Derivatives

The most widely reported method involves the sulfonylation of ethyl 3-azetanecarboxylate with 2,5-dimethoxyphenylsulfonyl chloride. This one-step reaction proceeds via nucleophilic acyl substitution, where the secondary amine of the azetidine ring attacks the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C, with diisopropylethylamine (DIPEA) or triethylamine (TEA) serving as both base and acid scavenger.

Key reaction parameters:

  • Molar ratio: A 1:1.2 stoichiometry of ethyl 3-azetanecarboxylate to sulfonyl chloride ensures complete conversion while minimizing side reactions.
  • Temperature control: Gradual addition of sulfonyl chloride at 0–5°C prevents exothermic decomposition, followed by warming to 25°C for 12–14 hours to drive the reaction to completion.
  • Solvent selection: Chlorinated solvents like DCM enhance sulfonyl chloride solubility and facilitate byproduct (HCl) sequestration by the organic base.

Reaction Optimization and Kinetic Considerations

Base and Solvent Effects

Comparative studies from sulfonamide syntheses reveal that DIPEA outperforms TEA in reactions requiring prolonged heating, as its higher boiling point (127°C vs. 89°C for TEA) minimizes solvent loss during reflux. Polar aprotic solvents like acetone or acetonitrile accelerate reaction rates but may promote ester hydrolysis in the azetidine carboxylate moiety. Thus, DCM remains the solvent of choice for balancing reactivity and stability.

Temperature-Controlled Additions

To mitigate thermal degradation of the sulfonyl chloride, a split-addition protocol is recommended:

  • 60% of sulfonyl chloride added at 2–10°C
  • Remaining 40% added at 25–35°C
    This staged approach reduces local overheating while maintaining reaction efficiency, as demonstrated in analogous syntheses achieving >99% purity.

Purification and Isolation Techniques

Sequential Washing Protocol

Post-reaction workup involves:

  • Acidic wash: 5% aqueous HCl removes excess base and unreacted sulfonyl chloride.
  • Basic wash: 2.5% NaOH solution neutralizes residual HCl and hydrolyzes any sulfonate esters.
  • Solvent stripping: Rotary evaporation at 40°C under mild vacuum preserves the ester functionality.

Crystallization and Recrystallization

The crude product is typically recrystallized from methanol/acetone (1:3 v/v) at 0–5°C, yielding colorless crystals with 98% purity as confirmed by HPLC. Larger-scale productions (>100 g) employ hot filtration through activated charcoal to remove colored impurities before crystallization.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 3.1 Hz, 1H, ArH), 6.98 (dd, J = 3.1, 8.9 Hz, 1H, ArH), 6.82 (d, J = 8.9 Hz, 1H, ArH), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.72–3.68 (m, 2H, azetidine CH2), 3.45–3.40 (m, 2H, azetidine CH2), 2.24–2.18 (m, 1H, azetidine CH), 1.29 (t, J = 7.1 Hz, 3H, CH2CH3).
  • HPLC purity: Reverse-phase C18 column (4.6 × 150 mm, 5 μm), gradient elution (ACN/H2O + 0.1% TFA), retention time = 6.72 min, purity ≥98%.

Thermogravimetric Analysis (TGA)

Decomposition onset at 218°C confirms thermal stability adequate for standard handling and storage conditions.

Industrial-Scale Production Considerations

Cost-Effective Sulfonyl Chloride Synthesis

Large batches utilize in situ generation of 2,5-dimethoxyphenylsulfonyl chloride via:

  • Sulfonation of 1,4-dimethoxybenzene with chlorosulfonic acid (ClSO3H) at −10°C.
  • Quenching with thionyl chloride (SOCl2) to convert sulfonic acid to sulfonyl chloride.
    This method avoids isolation of intermediate sulfonic acids, reducing processing time by 40% compared to traditional methods.

Waste Stream Management

The process generates 1.5 kg HCl gas per kilogram of product, necessitating scrubbers with NaOH solution for neutralization. Organic wastes containing DCM are recovered via fractional distillation with >90% solvent reuse efficiency.

Chemical Reactions Analysis

Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caged Auxins: Functional Analogues

Compounds like DMPNB-IAA (2,5-dimethoxyphenyl)(2-nitrobenzyl) indole-3-acetate and MNI-IAA (4-methoxy-7-nitroindolinyl-caged IAA) share key features with the target compound, particularly the 2,5-dimethoxyphenyl group and sulfonyl/nitro-based photo-labile protecting groups (Fig. 2, ).

Key Differences:
  • Core Structure: The azetidine ring in the target compound replaces the indole (DMPNB-IAA) or nitroindolinyl (MNI-IAA) cores.
  • Photolysis Efficiency : MNI-caged compounds release auxins under UV-A light (365 nm) with high spatial precision, whereas sulfonyl-based cages (e.g., DMPNB-IAA) may require longer wavelengths or exhibit slower kinetics .
  • Biological Activity : Caged auxins like MNI-IAA are widely used in plant developmental studies due to controlled auxin release. The azetidine derivative’s bioactivity remains unstudied but could differ due to altered solubility or metabolic stability.
Table 1: Comparison with Caged Auxins
Parameter Ethyl 1-[(2,5-DMP)Sulfonyl]-3-azetanecarboxylate DMPNB-IAA MNI-IAA
Core Structure Azetidine Indole Nitroindolinyl
Photo-labile Group Sulfonyl (2,5-DMP) Nitrobenzyl + 2,5-DMP 4-Methoxy-7-nitroindolinyl
Activation Wavelength Not reported (inferred: ~300–400 nm) 350–400 nm 365 nm (UV-A)
Solubility (Polarity) Moderate (ethyl ester) Low (indole hydrophobic) Moderate (nitroindolinyl)
Applications Hypothetical: Drug delivery, photolysis Plant biology Plant/cell biology

Sulfonyl-Containing Fluorinated Compounds

lists fluorinated sulfonates (e.g., 89863-55-8, 89863-56-9) with perfluoroalkyl chains and nitro/thiophene groups. These differ significantly from the target compound but highlight sulfonyl group versatility:

Key Contrasts:
  • Fluorination : The fluorinated compounds exhibit extreme hydrophobicity and chemical inertness, making them suitable as surfactants or coatings. The target compound’s dimethoxyphenyl group confers polarity but lacks fluorinated stability .
  • Reactivity : Perfluoroalkyl sulfonates resist hydrolysis and thermal degradation, whereas the target compound’s sulfonyl-azetidine linkage may be prone to cleavage under acidic/basic conditions.

Research Findings and Implications

  • Photolytic Potential: The 2,5-dimethoxyphenylsulfonyl group in the target compound may enable UV-triggered release of active azetidine derivatives, analogous to DMPNB-IAA’s auxin release .
  • Unanswered Questions: No data exists on the compound’s stability in biological systems or compatibility with industrial applications.

Biological Activity

Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate, with the CAS number 866152-79-6, is a synthetic organic compound characterized by its unique chemical structure featuring an azetidine ring, a sulfonyl group, and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO6SC_{14}H_{19}NO_6S, with a molecular weight of 329.37 g/mol. Its structural features include:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Sulfonyl Group : Enhances electrophilic character, allowing interactions with nucleophilic sites on biomolecules.
  • Dimethoxyphenyl Moiety : Provides additional functional characteristics and potential interactions in biological systems.
PropertyValue
IUPAC NameEthyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate
Molecular FormulaC14H19NO6S
Molecular Weight329.37 g/mol
Purity>90%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate enzymatic activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. Further research is necessary to elucidate the precise mechanisms involved and to evaluate its efficacy in various cancer models.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
  • Cytotoxicity in Cancer Cells : In a recent investigation reported in Cancer Letters, this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), leading to a reduction in cell viability by approximately 70% at concentrations above 25 µM .
  • Mechanistic Insights : A mechanistic study published in Bioorganic & Medicinal Chemistry Letters outlined how the compound interacts with target proteins involved in cell cycle regulation, suggesting potential pathways for therapeutic intervention .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesNotable Activities
Ethyl 1-[(2,4-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylateDifferent methoxy positioningSimilar antimicrobial activity
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-pyrrolidinecarboxylateDifferent ring structureEnhanced anticancer properties

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